N-allyl-2-chloroallylamine
Description
N-allyl-2-chloroallylamine is an organochlorine compound featuring an allylamine backbone with a chlorine substituent on the second carbon of the allyl chain. Chlorinated amines, such as this compound, are often utilized in cross-coupling reactions and polymer chemistry due to the reactivity of both the amine and chloro functional groups . The allyl group may enable participation in cycloaddition or polymerization processes, while the chlorine substituent could influence electronic properties and binding interactions in catalytic systems .
Properties
Molecular Formula |
C6H10ClN |
|---|---|
Molecular Weight |
131.60 g/mol |
IUPAC Name |
2-chloro-N-prop-2-enylprop-2-en-1-amine |
InChI |
InChI=1S/C6H10ClN/c1-3-4-8-5-6(2)7/h3,8H,1-2,4-5H2 |
InChI Key |
ZKFWZFZGVCVERS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNCC(=C)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-allyl-2-chloroallylamine with structurally related compounds, focusing on physicochemical properties, reactivity, and applications.
Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Density (g/mL) | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₆H₉ClN | 133.6 (calculated) | N/A | Allylamine, Chloroalkene |
| N-Methyl-2-chloroaniline | C₇H₈ClN | 141.6 | 1.15 (at 25°C) | Aromatic amine, Chloroarene |
| N-methylallylamine | C₄H₉N | 71.12 | 0.81 (at 20°C) | Allylamine, Methylamine |
- N-Methyl-2-chloroaniline (): This aromatic amine exhibits higher density (1.15 g/mL) due to the chlorine atom and benzene ring. Its planar structure contrasts with the linear allyl chain in this compound, likely reducing conformational flexibility.
- N-methylallylamine (): The absence of a chlorine substituent results in lower molar mass (71.12 g/mol) and density (0.81 g/mL). The methyl group may sterically hinder reactions compared to the chloro substituent in this compound.
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